
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a morpholine ring, and an acetamide group. Its molecular formula is C19H18Cl2N2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate typically involves multiple steps, starting with the preparation of the chlorobenzoyl intermediate. This intermediate is then reacted with morpholine and acetamide under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves solvent-free synthesis techniques to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoyl derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate include:
- N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
75616-00-1 |
|---|---|
Formule moléculaire |
C24H24Cl2N2O7 |
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H20Cl2N2O3.C4H4O4/c1-23(19(25)13-24-8-10-27-11-9-24)18-7-6-14(21)12-16(18)20(26)15-4-2-3-5-17(15)22;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
BIQWLXNJECEUKO-WLHGVMLRSA-N |
SMILES isomérique |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


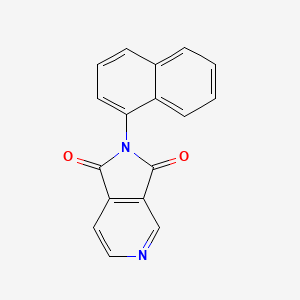
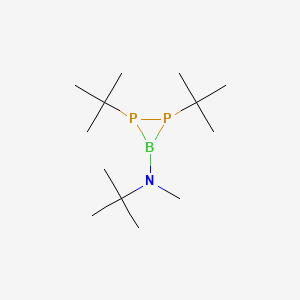
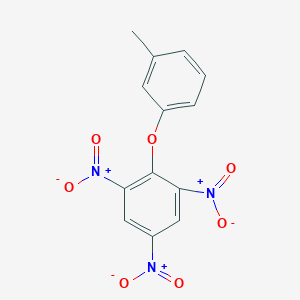

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)



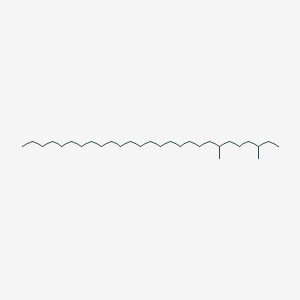

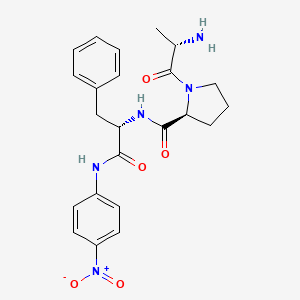
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
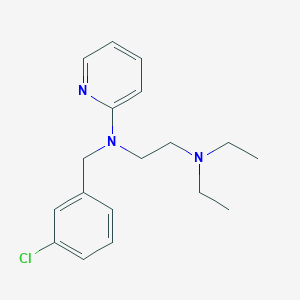
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)
